6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
Overview
Description
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a versatile compound used in various scientific research fields. It is known for its unique chemical structure, which includes a pyridazine ring substituted with a chlorine atom and a piperidine moiety. This compound exhibits properties that make it valuable for studying biological processes and developing innovative pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine typically involves the nucleophilic substitution of a suitable pyridazine derivative. One common method is the reaction of 6-chloropyridazine with 1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution reactions: The piperidine moiety can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine-substituted pyridazine derivatives .
Scientific Research Applications
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine can be compared with other similar compounds, such as:
6-chloro-3-pyridazinamine: A simpler derivative with a similar pyridazine ring but without the piperidine moiety.
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A compound with a pyrimidine ring instead of a pyridazine ring, exhibiting different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-15-6-4-8(5-7-15)12-10-3-2-9(11)13-14-10/h2-3,8H,4-7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLILZWAJBZZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.